

Application of beta-Ionol in the fragrance and cosmetic industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Ionol*

Cat. No.: B3421568

[Get Quote](#)

Beta-Ionol: Applications in the Fragrance and Cosmetic Industry

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: **Beta-ionol**, a naturally occurring sesquiterpenoid, is a versatile ingredient with established applications in the fragrance industry and emerging potential in cosmetic formulations. Possessing a characteristic sweet, floral, and balsamic aroma, it is a key component in various fragrance compositions. Beyond its olfactory contributions, recent scientific investigations into the biological activities of structurally similar compounds suggest that **beta-ionol** may offer tangible benefits for skin health, including anti-inflammatory and anti-aging properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the multifaceted applications of **beta-ionol**.

Chemical and Physical Properties

Beta-ionol is a cyclic terpenoid alcohol with the chemical formula C₁₃H₂₂O. Its distinct aroma makes it a valuable ingredient in the perfumer's palette.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Chemical Name	4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol	[2]
CAS Number	22029-76-1	[3]
Molecular Weight	194.31 g/mol	[4]
Appearance	Colorless liquid	[4]
Odor Profile	Sweet, floral, balsamic, warm	[1]
Boiling Point	107 °C @ 3 mmHg	[4]
Flash Point	>93 °C	[5]
Solubility	Insoluble in water; soluble in alcohol	[6]

Applications in the Fragrance Industry

Beta-ionol is primarily utilized as a fragrance ingredient to impart floral and woody notes to a wide array of products.[1][2] It is compatible with various other fragrance materials, including rose and lavender essences.[2]

Recommended Usage Levels in Fragrance Concentrates

The International Fragrance Association (IFRA) standards, informed by safety assessments from the Research Institute for Fragrance Materials (RIFM), provide guidance on the usage levels of fragrance ingredients. The recommendation for **beta-ionol** is up to 8.0% in the fragrance concentrate.[2]

Typical Concentrations in Consumer Products

The concentration of fragrance oils, which may contain **beta-ionol**, varies significantly across different product categories.[1]

Product Category	Typical Fragrance Oil Concentration (%)
Perfume	15-30
Eau de Parfum	10-14
Eau de Toilette	6-9
Eau de Cologne	3-5
Skin Creams, Shampoos, Deodorant Sprays	0.2-1
Deodorant Sticks	1-3

Applications in the Cosmetic Industry

Beyond its role as a fragrance component, **beta-ionol** and its related compounds are being explored for their potential bioactive properties in cosmetic formulations.

Potential Anti-Aging Properties

Research on beta-ionone, a structurally similar ketone, has demonstrated its potential to mitigate stress-induced skin aging. This effect is attributed to the inhibition of the glucocorticoid receptor (GR) signaling pathway in human dermal fibroblasts, which in turn promotes collagen and hyaluronic acid synthesis. Given the structural similarity, it is hypothesized that **beta-ionol** may exhibit similar anti-aging benefits.

Potential Anti-Inflammatory and Antimicrobial Properties

Studies have indicated that **beta-ionol** possesses anti-inflammatory and antimicrobial properties, suggesting its potential use in cosmetic formulations aimed at soothing irritated skin and providing a protective effect.

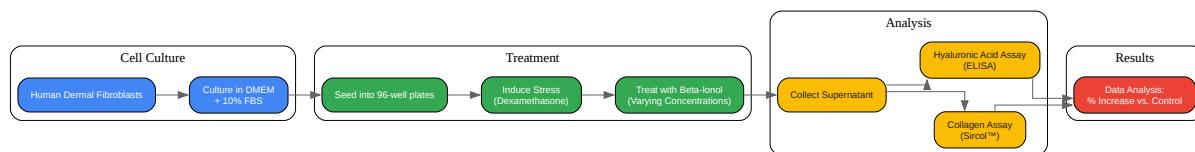
Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **beta-ionol** in cosmetic applications.

Protocol 1: In Vitro Assessment of Anti-Aging Effects - Collagen and Hyaluronic Acid Synthesis in Human Dermal Fibroblasts

Objective: To determine the effect of **beta-ionol** on collagen and hyaluronic acid production in human dermal fibroblasts.

Materials:


- Human dermal fibroblasts (HDFs)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Beta-ionol**
- Dexamethasone (as a stress-inducing agent)
- Sircol™ Soluble Collagen Assay Kit
- Hyaluronic Acid ELISA Kit
- 96-well plates

Methodology:

- Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Treatment: Seed HDFs into 96-well plates. Once confluent, induce stress by treating the cells with dexamethasone. Concurrently, treat the cells with varying concentrations of **beta-ionol** for 24-48 hours. Include a positive control (e.g., a known collagen-promoting agent) and a vehicle control.
- Collagen Assay:

- Collect the cell culture supernatant.
- Quantify the amount of soluble collagen using the Sircol™ Soluble Collagen Assay Kit according to the manufacturer's instructions.[7]
- Measure the absorbance using a microplate reader.
- Hyaluronic Acid Assay:
 - Collect the cell culture supernatant.
 - Quantify the amount of hyaluronic acid using a specific ELISA kit as per the manufacturer's protocol.[8][9]
 - Measure the absorbance using a microplate reader.
- Data Analysis: Calculate the percentage increase in collagen and hyaluronic acid production in **beta-ionol**-treated cells compared to the vehicle control.

Experimental Workflow for Anti-Aging Assessment

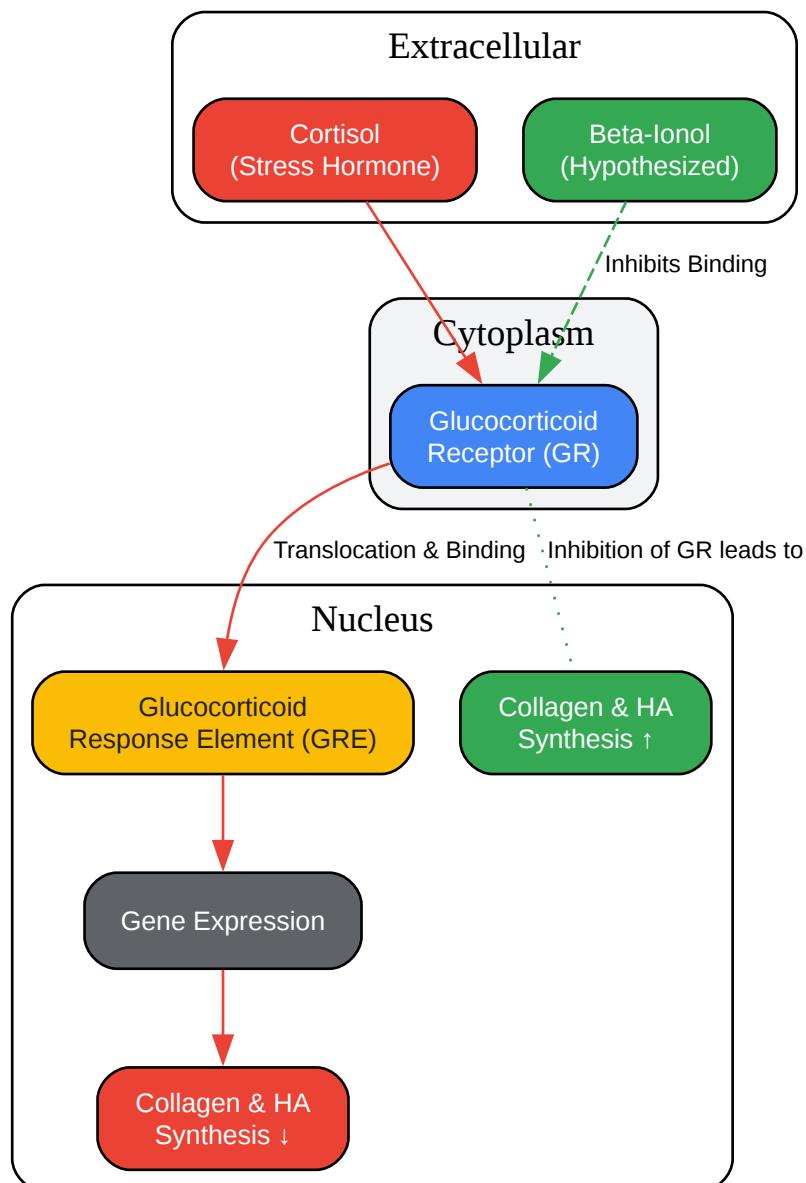
[Click to download full resolution via product page](#)

Caption: Workflow for assessing the anti-aging effects of **beta-ionol**.

Protocol 2: In Vitro Assessment of Glucocorticoid Receptor (GR) Signaling Inhibition

Objective: To evaluate the ability of **beta-ionol** to inhibit the binding of a fluorescently labeled glucocorticoid to its receptor, based on the findings for beta-ionone.

Materials:


- Glucocorticoid Receptor (GR) protein
- Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
- **Beta-ionol**
- GR Screening Buffer
- Dithiothreitol (DTT)
- Microplate suitable for fluorescence polarization

Methodology:

- Reagent Preparation: Prepare a complete GR screening buffer containing DTT. Prepare serial dilutions of **beta-ionol**.[\[10\]](#)
- Assay Setup: In a microplate, combine the fluorescently labeled glucocorticoid and varying concentrations of **beta-ionol**.
- Reaction Initiation: Add the GR protein to each well to initiate the binding reaction.
- Incubation: Incubate the plate in the dark at 4°C for at least 4 hours to allow the binding to reach equilibrium.[\[10\]](#)
- Measurement: Measure the fluorescence polarization (FP) in each well using a suitable plate reader.
- Data Analysis: A decrease in FP indicates displacement of the fluorescent ligand by **beta-ionol**. Calculate the IC50 value, which represents the concentration of **beta-ionol** required

to inhibit 50% of the fluorescent ligand binding.[10]

Signaling Pathway of Glucocorticoid Receptor Inhibition (Hypothesized for **Beta-Ionol** based on Beta-Ionone Data)

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of GR signaling by **beta-ionol**.

Safety and Toxicology

The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of **beta-ionol**.^{[3][5]}

- Genotoxicity: **Beta-ionol** has been found to be not genotoxic in a battery of tests, including the Ames test and an in vitro micronucleus test.^[5]
- Dermal Toxicity: The dermal LD50 in rabbits is reported to be > 5000 mg/kg.^[2]
- Skin Sensitization: The No Expected Sensitization Induction Level (NESIL) for **beta-ionol** is 1700 µg/cm².^[5]

It is recommended to handle **beta-ionol** in a well-ventilated area and to wear suitable protective clothing, including gloves and safety goggles.^[6]

Conclusion

Beta-ionol is a well-established fragrance ingredient with a favorable safety profile. Emerging research on related compounds suggests its potential for bioactive effects in cosmetic applications, particularly in the realm of anti-aging. The provided protocols offer a framework for researchers to further investigate and substantiate these potential benefits, paving the way for innovative applications of **beta-ionol** in the cosmetic and drug development industries. Further studies are warranted to fully elucidate the mechanisms of action and to confirm the efficacy of **beta-ionol** in finished cosmetic products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. beta-ionol, 22029-76-1 [thegoodsentscompany.com]
- 3. RIFM fragrance ingredient safety assessment, β-ionol, CAS Registry Number 22029-76-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Ionol, (E)- | C13H22O | CID 5373729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. In vitro evaluation of collagen production on human fibroblasts treated with hyaluronic acid peg cross-linked with micromolecules of calcium hydroxyapatite in low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Application of beta-Ionol in the fragrance and cosmetic industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3421568#application-of-beta-ionol-in-the-frAGRANCE-and-cosmetic-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

